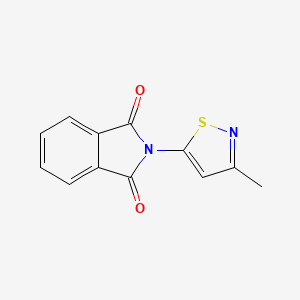

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione

Overview

Description

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H8N2O2S . It belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .

Synthesis Analysis

The synthesis of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione involves several steps. One method involves the reaction of 3-Methyl-1,2-thiazol-5-amine hydrochloride with N-carbethoxyphthalimide in toluene at 110°C . Another method involves the reaction of 3-Methyl-isothiazol-5-ylamine with 1,3-dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester in toluene at 130°C .Molecular Structure Analysis

The molecular structure of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is characterized by a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione are complex and involve the formation of multiple new bonds . For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The predicted boiling point of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is 355.6±52.0 °C and its predicted density is 1.473±0.06 g/cm3 .Scientific Research Applications

- Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

- Summary : This compound can be synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

- Method : The reaction of tetraynes with imidazole derivatives and oxygen produces various multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields in the absence of metals, catalysts, and bases .

- Results : The resulting tricyclic isoindole-1,3-dione derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .

- Summary : Isoindolines, including isoindoline-1,3-dione derivatives, are an important family of compounds present in a wide array of bioactive molecules . They have been synthesized under solventless conditions and evaluated with the human D2 receptor .

- Method : The synthesis of isoindolines and dioxoisoindolines was carried out with a new synthetic strategy based on the 12 principles of green chemistry . This approach did not require directing groups and can produce highly substituted isoindole-1,3-diones in good yields .

- Results : The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . One of them, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

- Summary : Methylisothiazolinone, which is structurally related to “2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione”, is used for controlling microbial growth in water-containing solutions .

- Method : It is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .

- Results : This application helps in maintaining the microbial balance in water-containing solutions, thus preventing the growth of harmful microbes .

Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives

Microbial Growth Control in Water-Containing Solutions

Safety And Hazards

The safety information available for 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione indicates that it has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c1-7-6-10(17-13-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBOROPIUFIAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione | |

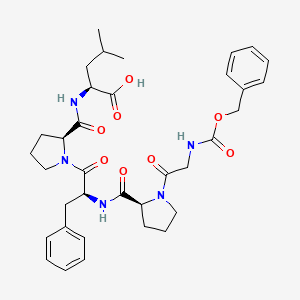

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)

![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)

![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)

![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)